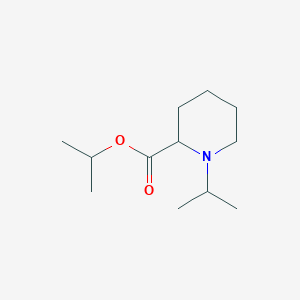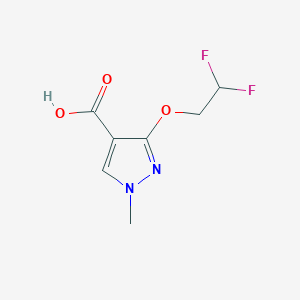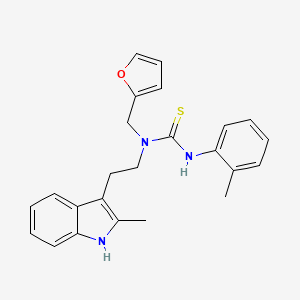![molecular formula C18H15ClN2O3 B2882022 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate CAS No. 343374-46-9](/img/structure/B2882022.png)
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the carbamate group. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure and the presence of any substituents. Generally, oxazoles are aromatic and relatively stable . Carbamates are generally stable but can hydrolyze under acidic or alkaline conditions .Scientific Research Applications
Nanoparticles for Agricultural Applications
- Application : Solid lipid nanoparticles and polymeric nanocapsules are used for the sustained release of fungicides in agriculture. This approach offers advantages such as modified release profiles, reduced environmental toxicity, and increased efficiency of fungicide delivery to plants (Campos et al., 2015).
Anticancer and Antimicrobial Agents
- Application : New heterocyclic compounds incorporating 1,3-oxazole have been synthesized for potential use as anticancer and antimicrobial agents. These compounds have shown promising results in vitro, indicating their potential application in overcoming microbial resistance to drugs (Katariya et al., 2021).
Antibacterial Study
- Application : Novel heterocyclic compounds with 1,2-oxazol-3-yl fragments have been synthesized and shown to exhibit good antibacterial activity. These compounds offer potential applications in treating bacterial infections (Mehta, 2016).
Structural Characterization
- Application : Synthesis and structural characterization of isostructural compounds, including those with 1,2-oxazol-3-yl groups, have been conducted. These studies are crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in various fields, including materials science and pharmaceuticals (Kariuki et al., 2021).
Synthesis and Evaluation in Medicinal Chemistry
- Application : The synthesis of various derivatives of 1,2,4-triazoles, including those with 1,2-oxazol-3-yl groups, has been conducted for evaluation as potential antineoplastic agents. Such research is pivotal in the development of new cancer treatments (Anderson & Jones, 1984).
Enzyme Inhibition Studies
- Application : Novel heterocyclic compounds derived from 1,2-oxazol-3-yl groups have been synthesized and tested for their inhibitory effects on enzymes like lipase and α-glucosidase. This research is significant in the development of treatments for conditions like obesity and diabetes (Bekircan et al., 2015).
Mechanism of Action
Target of Action
Zinc is a necessary trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . It’s also known to control intercellular communication and intracellular events that maintain normal physiological processes .
Biochemical Pathways
Zinc is known to be involved in numerous biochemical pathways. It controls intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways, namely those involved in proliferation, apoptosis, and antioxidant defenses .
Pharmacokinetics
An understanding of the mechanism of action in biological processes is inferred from its pharmacodynamics and pharmacokinetics .
Result of Action
For example, zinc supplementation has been found to significantly reduce systolic blood pressure .
Action Environment
It’s known that zinc, a component of the compound, plays a crucial role in various biological processes under different environmental conditions .
Future Directions
properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-6-8-13(9-7-12)20-18(22)23-11-14-10-17(24-21-14)15-4-2-3-5-16(15)19/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTXHBGGHHJODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2881944.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2881947.png)
![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2881950.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenylquinolin-4-yl)methanone](/img/structure/B2881955.png)

![4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2881957.png)

![3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2881960.png)

![ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2881962.png)